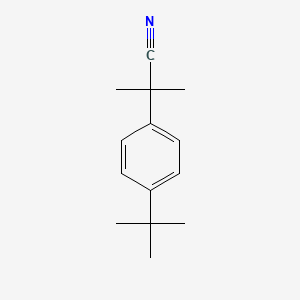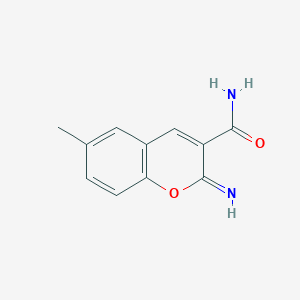
3-(piperidin-3-yl)benzamide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(piperidin-3-yl)benzamide HCl” is a chemical compound with the CAS Number: 403479-38-9 . It is also known as N-(piperidin-3-yl)benzamide hydrochloride . The compound has a molecular weight of 240.73 . It is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “3-(piperidin-3-yl)benzamide HCl”, is an important task in modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant focus of research .Molecular Structure Analysis
The InChI code for “3-(piperidin-3-yl)benzamide HCl” is 1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H . This code provides a specific description of the structure of the molecule.Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The specific chemical reactions involving “3-(piperidin-3-yl)benzamide HCl” are not detailed in the available literature.Physical And Chemical Properties Analysis
“3-(piperidin-3-yl)benzamide HCl” is a powder that is stored at room temperature . It has a molecular weight of 240.73 . More specific physical and chemical properties are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Drug Designing
Piperidine derivatives, including “3-(piperidin-3-yl)benzamide HCl”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . Their derivatives are used as synthetic fragments for designing drugs .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, some novel benzamide derivatives show significant inhibitory bioactivity in HepG2 cells .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have shown promising results in inhibiting the replication of certain viruses.
Antimicrobial and Antifungal Applications
These compounds have been found to have antimicrobial and antifungal properties . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections.
Anti-inflammatory and Analgesic Applications
Piperidine derivatives are used as anti-inflammatory and analgesic agents . They can help reduce inflammation and relieve pain.
Antipsychotic Applications
These compounds are also used as antipsychotic agents . They can help manage symptoms of certain mental disorders.
Safety and Hazards
The safety information available indicates that “3-(piperidin-3-yl)benzamide HCl” is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Piperidine derivatives, such as “3-(piperidin-3-yl)benzamide HCl”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of research is expected to continue to be a significant focus in the future .
Eigenschaften
IUPAC Name |
3-piperidin-3-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)10-4-1-3-9(7-10)11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQXVTKMBXRQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-3-yl)benzamide HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2650284.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)
![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)
![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)
![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)

![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)


![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)